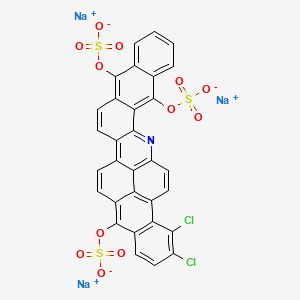
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3 and a molecular weight of 826.50 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves multiple steps, starting with the formation of the core anthraquinone structure. This is followed by chlorination and sulfonation reactions to introduce the dichloro and tris(sulphate) groups, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis.
化学反应分析
Types of Reactions
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
科学研究应用
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but lacking the dichloro and tris(sulphate) groups.
Naphthacene: Another polycyclic aromatic compound with a different arrangement of rings and functional groups.
Acridine: A compound with a similar tricyclic structure but different substituents.
Uniqueness
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is unique due to its combination of dichloro and tris(sulphate) groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
85371-60-4 |
|---|---|
分子式 |
C31H12Cl2NNa3O12S3 |
分子量 |
826.5 g/mol |
IUPAC 名称 |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI 键 |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



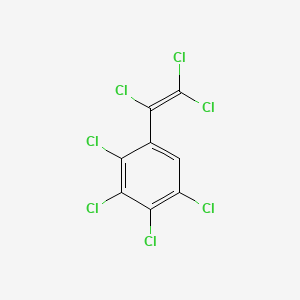
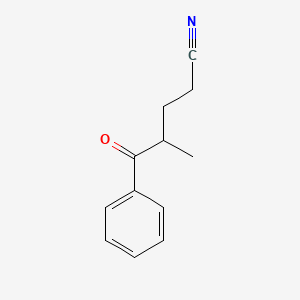
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
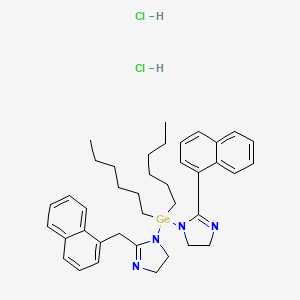



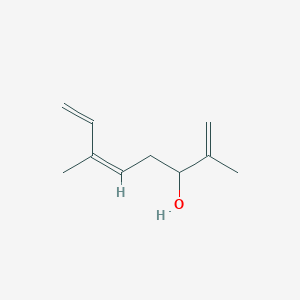

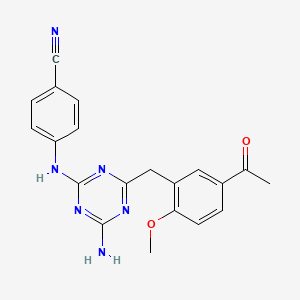

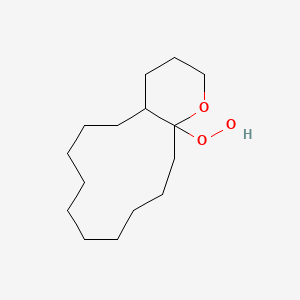
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
